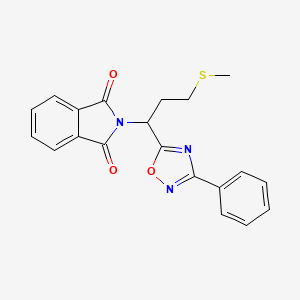

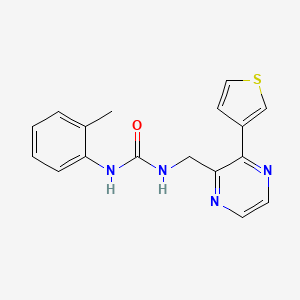

![molecular formula C21H20N4O3 B2544365 Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate CAS No. 2034247-05-5](/img/structure/B2544365.png)

Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzyl carbamate compounds involves various strategies, including Rh(iii)-catalyzed cascade reactions , deprotonation with sec-butyllithium in the presence of chiral diamines , and reactions with acid chloride derivatives at room temperature . For instance, the synthesis of benzyl N-[(benzyloxy)methyl]carbamate, a related compound, is achieved through aminomethylation using specific electrophiles, which avoids the formation of transcarbamation by-products . These methods highlight the versatility and regio-selectivity in the synthesis of benzyl carbamate derivatives, which could be relevant for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives is often elucidated using spectral methods and X-ray crystallography . Quantum mechanical calculations, such as DFT, are also employed to understand the geometries and electronic structures of these compounds . For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was determined, and its structural properties were extensively studied . These techniques could be applied to determine the molecular structure of "Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate."

Chemical Reactions Analysis

Benzyl carbamate compounds participate in various chemical reactions, including aminocarbonylation-cyclization , and cyclization-activated prodrug formation . The reactivity of these compounds is influenced by their functional groups and molecular structure. For instance, the cyclization-activated prodrugs based on benzyl carbamates release parent drugs in aqueous and plasma media, indicating their potential as drug delivery systems . Understanding these reactions can provide insights into the reactivity of the compound of interest in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives, such as radical scavenging potency, are studied using various assays . For example, the antioxidant properties of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates were evaluated, and one of the compounds showed better scavenging effect than the standard drug, ascorbic acid . These properties are crucial for the potential application of these compounds in medicinal chemistry. The compound of interest may also possess similar antioxidant properties, which could be explored through similar assays.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Conjugation:

- Benzyl carbamate derivatives, such as the one described, are noted for their role in the synthesis of peptides and their mimetics and conjugates. The synthesis and characterization of these compounds, including their structure and properties, are essential for advancing peptide-related research and applications (Küçükbay & Buğday, 2014).

Facilitating Chemical Reactions:

- Compounds similar to Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate are used in facilitating various chemical reactions. For instance, they are involved in processes like Curtius rearrangement and serve as precursors for further chemical synthesis, highlighting their versatility in organic chemistry (Chien et al., 2004).

Development of Functional Molecules:

- The synthesis of complex molecules often involves intermediate compounds like Benzyl carbamate derivatives. These intermediates are crucial for developing functional molecules with potential applications in various scientific and industrial fields. The transformation of these intermediates into more complex structures is a significant aspect of synthetic chemistry (Rose et al., 2003).

Catalysis and Reaction Mechanisms:

- Compounds with structures similar to Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate play a role in catalysis. Their involvement in processes like intramolecular hydrofunctionalization of allenes indicates their potential in developing new catalytic methods and understanding reaction mechanisms (Zhang et al., 2006).

Supramolecular Chemistry:

- The field of supramolecular chemistry explores the formation of complex structures involving multiple components. The ability of certain Benzyl carbamate derivatives to form supramolecular frameworks upon reaction with other chemical entities demonstrates their significance in constructing novel materials with intricate architectures (Sun et al., 2011).

Synthesis of Functional Scaffolds:

- Benzyl carbamate derivatives are used in synthesizing γ-amino-α-aryl alcohol scaffolds, which are key functional groups in designing inhibitors for critical families of metabolic enzymes. This highlights the compound's importance in medicinal chemistry and drug development (Li & Tochtrop, 2022).

Propiedades

IUPAC Name |

benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-4-yl)methylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-20(14-25-21(27)28-15-16-5-2-1-3-6-16)24-12-17-8-10-23-19(11-17)18-7-4-9-22-13-18/h1-11,13H,12,14-15H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJNNLMABTYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-{[({[2,3'-bipyridine]-4-yl}methyl)carbamoyl]methyl}carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

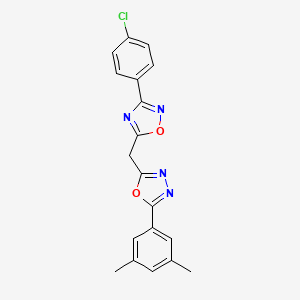

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)

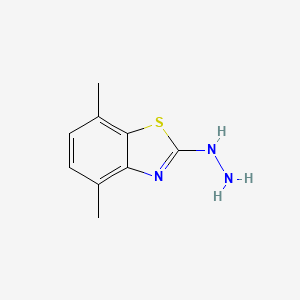

![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2544290.png)

![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)

![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)

![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)